6-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
6-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include pyridazine and pyrimidine derivatives, which undergo various chemical transformations such as condensation, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Substitution reactions, especially nucleophilic substitutions, can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They often include various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Compounds with similar core structures but different substituents.
Pyrimidine derivatives: Compounds with a pyrimidine core and various functional groups.
Uniqueness
The uniqueness of 6-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide lies in its specific combination of functional groups and the resulting biological activities. This makes it a valuable compound for further research and development in various scientific fields.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
IUPAC Name |
6-oxo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-15-7-6-13(20-21-15)17(25)18-8-9-22-11-19-14(10-16(22)24)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,18,25)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPQNZHLQCYRBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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